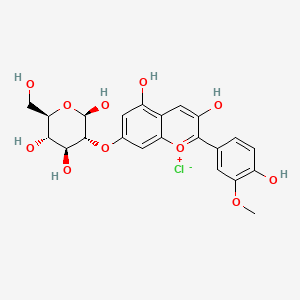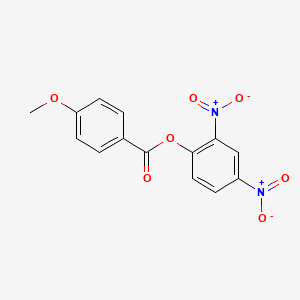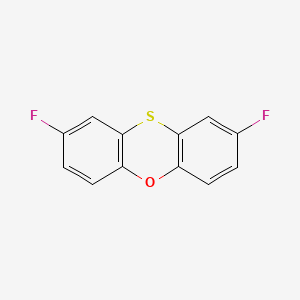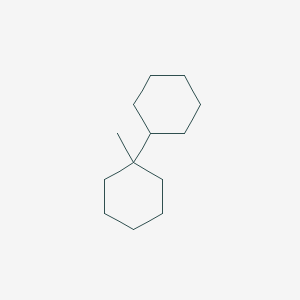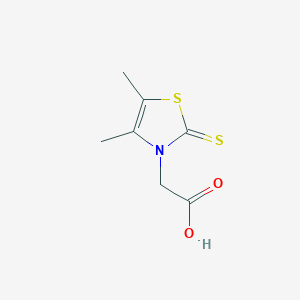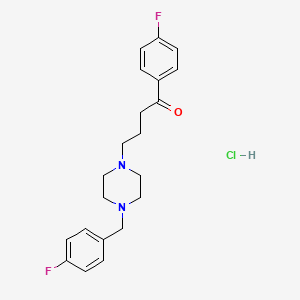
1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl groups.
Cyclization reactions: to form the piperazine ring.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvent selection: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
This compound may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interactions with cellular receptors.
Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.
Industry: Utilizing its unique chemical properties in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Modulating the activity of ion channels to alter cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butanone, 1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)methyl)-1-piperazinyl)-, hydrochloride
- 1-Butanone, 1-(4-bromophenyl)-4-(4-((4-bromophenyl)methyl)-1-piperazinyl)-, hydrochloride
Uniqueness
The unique aspect of 1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride lies in its fluorine atoms, which can significantly influence its pharmacological properties, such as:
- Increased metabolic stability : Fluorine atoms can make the compound more resistant to metabolic degradation.
- Enhanced binding affinity : Fluorine atoms can improve the compound’s ability to bind to its molecular targets.
Propriétés
Numéro CAS |
27310-92-5 |
|---|---|
Formule moléculaire |
C21H25ClF2N2O |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24F2N2O.ClH/c22-19-7-3-17(4-8-19)16-25-14-12-24(13-15-25)11-1-2-21(26)18-5-9-20(23)10-6-18;/h3-10H,1-2,11-16H2;1H |
Clé InChI |
OFZMDQWRZXHGPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
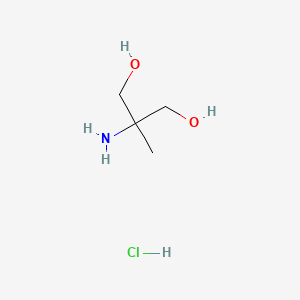
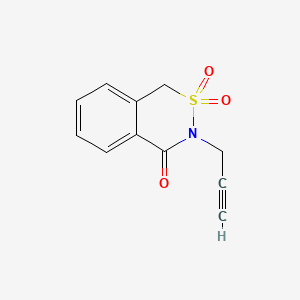
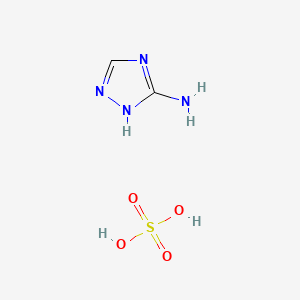
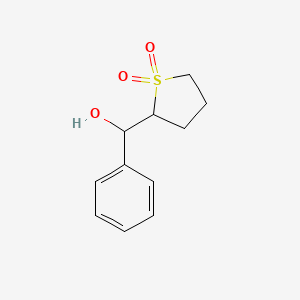
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
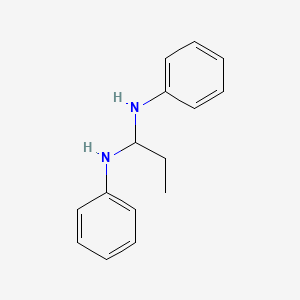
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
